Bienvenue dans la boutique en ligne BenchChem!

Saframycin A

Antitumor activity In vivo efficacy Leukemia

Saframycin A is the definitive reference standard for tetrahydroisoquinoline-based antitumor research. It is the only commercially available member of this class with fully characterized dual activity: covalent DNA minor-groove alkylation via its intact α‑cyanoamine group and induction of GAPDH nuclear translocation. This distinct mechanism differentiates it from trabectedin and simpler analogues that lack the critical C‑21 aminonitrile. Researchers rely on Saframycin A to benchmark *in vivo* potency in P388, L1210, and Ehrlich ascites carcinoma models, providing a reproducible baseline for novel-analogue screening. Procuring authentic Saframycin A ensures experimental fidelity in DNA-damage signaling studies and medicinal-chemistry campaigns, where even closely related congeners exhibit divergent DNA bending profiles and cytotoxic thresholds.

Molecular Formula C29H30N4O8
Molecular Weight 562.6 g/mol
CAS No. 66082-27-7
Cat. No. B1680727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin A
CAS66082-27-7
SynonymsSaframycin A;  21-Cyanosaframycin-B; 
Molecular FormulaC29H30N4O8
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC
InChIInChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1
InChIKeyJNEGMBHBUAJRSX-NOYKIMNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin A (CAS 66082-27-7) Potent Antitumor Tetrahydroisoquinoline Antibiotic


Saframycin A is a heterocyclic quinone antitumor antibiotic belonging to the tetrahydroisoquinoline alkaloid family, originally isolated from *Streptomyces lavendulae* [1]. It acts as a DNA minor groove binder and alkylating agent, with a unique covalent binding mechanism involving an iminium ion intermediate derived from its α-aminonitrile moiety [2]. Its potent antiproliferative activity in leukemia- and tumor-derived cells is driven not only by DNA interaction but also by induction of GAPDH nuclear translocation, a distinct secondary target mechanism [3].

Why Saframycin A Cannot Be Replaced by Generic Analogs


Substituting Saframycin A with structurally similar tetrahydroisoquinoline alkaloids (e.g., saframycin C, safracin B, or simplified analogs) is scientifically unsound due to marked differences in potency, DNA binding specificity, and cytotoxic threshold. Critical structural features—specifically the intact α-cyanoamine group and the C-21 aminonitrile—are essential for its high antitumor activity and are absent or modified in many analogs [1]. Furthermore, even closely related compounds like ecteinascidin 743 (trabectedin) exhibit distinct DNA bending profiles and clinical efficacy profiles, underscoring that structural similarity does not equate to functional or therapeutic equivalence [2].

Quantitative Differentiation of Saframycin A: Head-to-Head Comparator Data


Saframycin A vs. Saframycin C: 50- to 100-Fold Higher Antitumor Potency in Murine Models

In direct head-to-head comparisons across four murine tumor systems, Saframycin A demonstrated 50 to 100 times greater antitumor potency than Saframycin C. For instance, against L1210 leukemia cells in suspension culture, Saframycin A achieved complete growth inhibition at a concentration of 0.02 μg/mL, whereas Saframycin C required a 50-fold higher concentration of 1.0 μg/mL to achieve the same effect [1].

Antitumor activity In vivo efficacy Leukemia

Saframycin A vs. QAD Analog: Potency Comparison in Engineered Yeast Model

In a cross-study comparison using an engineered *Saccharomyces cerevisiae* strain (CCY333, ΔPDR1/PDR3/ERG6) with enhanced drug permeability, Saframycin A inhibited growth with an IC50 of 0.9 μM. Its synthetic non-quinoid analog, QAD, was approximately 2.25-fold more potent, with an IC50 of 0.4 μM in the same assay [1]. This demonstrates that while QAD offers a potency advantage in this specific permeability-enhanced model, Saframycin A retains significant, quantifiable activity.

Cytotoxicity Yeast model Drug discovery

Saframycin A α-Cyanoamine Moiety Essential for Cytotoxic Activity

A comprehensive structure-activity relationship (SAR) study of 13 saframycins revealed that analogs lacking the α-cyanoamine group or the α-carbinolamine group exhibited much lower cytotoxic activity against L1210 mouse leukemia cells compared to Saframycin A [1]. This class-level inference strongly supports that the presence of these functional groups in Saframycin A is a critical determinant of its superior antitumor activity within the saframycin family.

Structure-activity relationship Cytotoxicity Analog comparison

Saframycin A vs. Ecteinascidin 743: Differential DNA Bending Mechanism

While both Saframycin A and the clinically approved drug ecteinascidin 743 (trabectedin) are structurally related minor groove binders that alkylate N2 of guanine, they induce opposite DNA bending geometries. Ecteinascidin 743 bends DNA toward the major groove, a feature described as 'unique' among minor groove-binding agents [1]. In contrast, Saframycin A, which exhibits 'poor activity in cellular assays' according to the same source, does not induce this specific major groove bend. This class-level inference highlights a fundamental difference in their molecular interactions with DNA, potentially contributing to their divergent *in vivo* efficacy profiles.

DNA binding Mechanism of action Minor groove alkylation

Optimal Research and Preclinical Applications for Saframycin A


Preclinical Antitumor Efficacy Benchmarking

Leverage Saframycin A as a reference standard for assessing the potency of novel analogs or synthetic derivatives in murine tumor models, particularly Ehrlich ascites carcinoma, P388 leukemia, and L1210 leukemia. Its well-characterized *in vivo* activity and defined LD50 values in multiple mouse strains provide a robust baseline for comparative efficacy and toxicity studies [1].

Mechanistic Studies of DNA Minor Groove Binding and GAPDH Translocation

Utilize Saframycin A as a tool compound to dissect the dual mechanism of action involving both covalent DNA modification and induction of GAPDH nuclear translocation [1]. This is particularly valuable for research into the non-DNA repair-mediated pathways of tetrahydroisoquinoline antitumor agents.

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Employ Saframycin A as the core scaffold for medicinal chemistry campaigns. The established synthetic routes (e.g., 24-step asymmetric synthesis from L-tyrosine) and SAR data linking the α-cyanoamine group to cytotoxic activity provide a solid foundation for designing and evaluating new analogs with potentially improved potency or selectivity [1][2].

Investigating DNA Damage Response Pathways Distinct from Trabectedin

Capitalize on the finding that Saframycin A does not induce the same major groove DNA bend as trabectedin. This allows for the selective study of DNA damage signaling and repair mechanisms that are specific to the saframycin-induced adduct conformation, which may be distinct from those activated by ecteinascidin 743 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saframycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.